molecular formula C15H23NO2 B151599 (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol CAS No. 223251-16-9

(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol

Cat. No. B151599
M. Wt: 249.35 g/mol
InChI Key: ZKBHEOTYTUPXAY-UHFFFAOYSA-N
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Description

“(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol” is a chemical compound with the molecular formula C15H23NO2 . It is also known as “(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol hydrochloride” with a molecular weight of 285.81 . This compound is used as an intermediate in the synthesis of Bazedoxifene-d4, a labeled nonsteroidal selective estrogen receptor modulator (SERM) used as an antiosteoporotic .


Molecular Structure Analysis

The InChI code of “(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol hydrochloride” is 1S/C15H23NO2.ClH/c17-13-14-5-7-15(8-6-14)18-12-11-16-9-3-1-2-4-10-16;/h5-8,17H,1-4,9-13H2;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol hydrochloride” has a molecular weight of 285.81 . The compound is solid at room temperature and should be stored in a refrigerator .

Scientific Research Applications

Stereoselective Synthesis

A study focused on the stereoselective synthesis of chiral-bridged azepanes, which are structurally related to "(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol". The research highlighted a method involving the reaction of 2-azanorbornan-3-yl methanols under specific conditions, leading to chiral-bridged azepanes with specific configurations. This process is significant for creating novel compounds with potential applications in asymmetric synthesis and chiral technology (Elżbieta Wojaczyńska, I. Turowska-Tyrk, & J. Skarżewski, 2012).

Aza-Piancatelli Rearrangement

Another application involves the use of furan-2-yl(phenyl)methanol in the aza-Piancatelli rearrangement, which, while not directly mentioning "(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol", showcases a method that could potentially be adapted for its synthesis or functionalization. The study describes a smooth process leading to trans-4,5-disubstituted cyclopentenone derivatives, demonstrating the utility of related compounds in organic synthesis and the development of new synthetic methodologies (B. Reddy, G. Narasimhulu, P. S. Lakshumma, Y. V. Reddy, & J. Yadav, 2012).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

[4-[2-(azepan-1-yl)ethoxy]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c17-13-14-5-7-15(8-6-14)18-12-11-16-9-3-1-2-4-10-16/h5-8,17H,1-4,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBHEOTYTUPXAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCOC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431223
Record name (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol

CAS RN

223251-16-9
Record name (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-(2-azepan-1-ylethoxy)benzoic acid ethyl ester (6.0 g) in tetrahydrofuran (60 ml) was added lithium aluminum hydride (1.5 g) under a nitrogen atmosphere, the solution was stirred overnight at room temperature, tetrahydrofuran and aqueous ammonia were then sequentially added thereto on an ice bath, the solution was filtered through celite pad, the solvent was evaporated in vacuo to provide [4-(2-azepan-1-ylethoxy)phenyl]methanol (3.6 g). The title compound (194 mg) was obtained according to an analogous synthetic method to Preparation Example 13 using the above compound (200 mg).
Name
4-(2-azepan-1-ylethoxy)benzoic acid ethyl ester
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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